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Compound of Interest

Compound Name: 1-Bromo-3-buten-2-OL

CAS No.: 64341-49-7

Cat. No.: B1265487

Get Quote

Executive Summary
1-Bromo-3-buten-2-ol (CAS: 67556-97-6) is a critical chiral C4-synthon in organic synthesis,

serving as a linchpin for the construction of vinyloxiranes, amino alcohols, and complex natural

products. Its structure—featuring a terminal alkene, a secondary alcohol, and a primary alkyl

bromide—offers orthogonal reactivity profiles (nucleophilic displacement, oxidation, and cross-

coupling).

This guide prioritizes the Stepwise Ketone Reduction Pathway as the primary laboratory

protocol. Unlike the direct ring-opening of vinyloxirane, which suffers from difficult-to-separate

regioisomers (

vs.

), the ketone reduction route guarantees the correct connectivity and high purity.

Part 1: Strategic Analysis of Synthetic Routes
The Regioselectivity Challenge
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The direct synthesis from 3,4-epoxy-1-butene (vinyloxirane) is conceptually attractive but

practically hazardous due to regiochemical ambiguity.

Reagent Mechanism Major Product Outcome

HBr (aq)

Acid-Catalyzed (

/

)

2-Bromo-3-buten-1-ol

Undesired Isomer.

Attack occurs at the

internal allylic carbon

(C3).

MgBr₂
Lewis-Acid (

)
1-Bromo-3-buten-2-ol

Desired Product.

Attack occurs at the

less hindered terminal

carbon (C4).

Recommendation: For research and drug development applications where isomeric purity is

paramount, the Ketone Reduction Pathway (described below) is the gold standard. It builds the

carbon skeleton unambiguously before establishing the stereocenter.

Part 2: Detailed Experimental Protocol
Pathway A: The "Ketone Reduction" Route (High
Fidelity)
This route involves the synthesis of the precursor 1-bromo-3-buten-2-one, followed by a

chemoselective Luche reduction.

Phase 1: Synthesis of 1-Bromo-3-buten-2-one
Principle: Bromination of a protected acetal followed by elimination and deprotection prevents

the polymerization issues common with vinyl ketones.

Reagents:

2-Ethyl-2-methyl-1,3-dioxolane (Starting Material)[1][2]

Bromine (
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)

Potassium tert-butoxide (

-BuOK)

Formic acid[1][3]

Step-by-Step Protocol:

Bromination: Dissolve 2-ethyl-2-methyl-1,3-dioxolane (1.0 eq) in

. Cool to 0°C. Add

(1.0 eq) dropwise. The acetal directs bromination to the

-carbon.

Elimination: Treat the crude brominated intermediate with

-BuOK (2.0 eq) in THF at 0°C. This effects dehydrobromination to generate the vinyl group.

Critical Control Point: Maintain temperature <5°C to prevent polymerization of the diene

system.

Hydrolysis: Subject the vinyl acetal to formolysis (HCOOH, room temp, 8h).

Isolation: Neutralize, extract with ether, and distill under reduced pressure.

Yield: Typically 85-94% for the ketone intermediate.

Phase 2: Chemoselective Luche Reduction
Principle: Reduction of the

-unsaturated ketone requires 1,2-regioselectivity. Sodium borohydride alone often yields
conjugate reduction products (saturated alcohols). Cerium(III) chloride coordinates to the
carbonyl oxygen, hardening the electrophile and favoring 1,2-attack.

Reagents:
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1-Bromo-3-buten-2-one[1][2]

Cerium(III) chloride heptahydrate (

)

Sodium borohydride (

)

Methanol (MeOH)

Protocol:

Preparation: Dissolve 1-bromo-3-buten-2-one (10 mmol) and

(10 mmol) in MeOH (30 mL). Stir for 10 minutes to ensure complexation.

Reduction: Cool to -78°C (or 0°C if solubility is an issue, though -78°C improves selectivity).

Add

(10 mmol) portion-wise over 15 minutes.

Observation: Gas evolution (

) will occur.

Quench: Once TLC indicates consumption of ketone, quench with saturated aqueous

.

Workup: Extract with

(3x). Wash combined organics with brine. Dry over

.[2]

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).

Target:(±)-1-Bromo-3-buten-2-ol.
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Pathway B: Enantioselective Kinetic Resolution
The Luche reduction yields a racemate. To obtain enantiopure (R) or (S) isomers, a lipase-

catalyzed kinetic resolution is required.[4]

Reagents:

(±)-1-Bromo-3-buten-2-ol

Vinyl Acetate (Acyl donor)[5]

Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435)[6]

MTBE (Solvent)[4]

Protocol:

Suspend racemic alcohol (1.0 g) and vinyl acetate (3.0 eq) in MTBE (10 mL).

Add CAL-B (50 mg). Incubate at 30°C with orbital shaking.

Monitoring: Monitor conversion by Chiral GC. The enzyme typically acetylates the (R)-

enantiomer preferentially.

Termination: Stop reaction at 50% conversion (theoretical maximum yield for resolution).

Filter off the enzyme.

Separation: Separate the (S)-alcohol (unreacted) from the (R)-acetate via column

chromatography.

Hydrolysis:[7][8] The (R)-acetate can be hydrolyzed (

, MeOH) to yield the (R)-alcohol.

Part 3: Visualizing the Synthesis Workflow
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Starting Material:
2-Ethyl-2-methyl-1,3-dioxolane

Intermediate 1:
$alpha$-Bromo Acetal

Br2, CH2Cl2
(Bromination)

Intermediate 2:
Vinyl Acetal

t-BuOK, THF
(Elimination)

Key Intermediate:
1-Bromo-3-buten-2-one

HCOOH
(Deprotection)

Target (Racemic):
1-Bromo-3-buten-2-ol

NaBH4, CeCl3 (Luche)
(1,2-Reduction)

Enzymatic Resolution
(CAL-B + Vinyl Acetate)

Kinetic Resolution

(R)-Acetate
(Derivatized)

Acetylation

(S)-1-Bromo-3-buten-2-ol
(Enantiopure)

Unreacted

Click to download full resolution via product page
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Caption: Stepwise synthesis from protected acetal to ketone, followed by Luche reduction and

optional enzymatic resolution.

Part 4: Safety & Handling (E-E-A-T)
Warning: 1-Bromo-3-buten-2-ol and its ketone precursor are potent alkylating agents and

lachrymators.

Lachrymator Hazard: The ketone intermediate (1-bromo-3-buten-2-one) is a severe

lachrymator. All operations must be conducted in a fume hood with a face velocity >100 fpm.

Skin Contact: These compounds can cause severe dermatitis and chemical burns. Double-

gloving (Nitrile/Laminate) is required.

Disposal: Quench all bromide residues with aqueous sodium thiosulfate before disposal to

neutralize active electrophiles.

Storage: Store under Argon at -20°C. The terminal bromide is susceptible to hydrolysis and

polymerization over time.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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